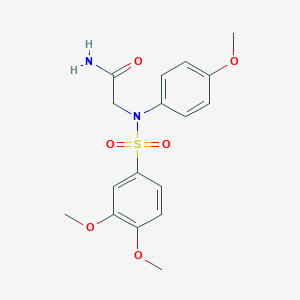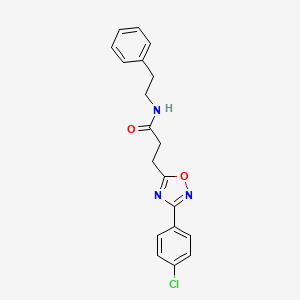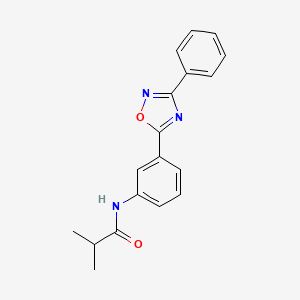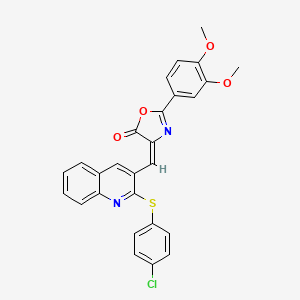
N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation, neurodegeneration, and inflammation. This compound has been shown to inhibit the activity of various enzymes and proteins such as NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer therapy, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. In neuroprotection, it has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of various enzymes and proteins involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. However, one of the limitations is the lack of information on its toxicity and safety profiles, which is crucial for its future development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research on N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its potential applications in cancer therapy, neuroprotection, and inflammation. Another direction is to study its safety and toxicity profiles to determine its potential as a drug candidate. Additionally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2,3-dimethylbenzoyl chloride with 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting product is then treated with butanoyl chloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In neuroprotection, it has been found to protect neurons from oxidative stress and prevent neurodegeneration. Inflammation is also an area of interest, as this compound has been shown to reduce inflammation in various models.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-7-5-9-15(14(13)2)21-17(24)10-6-11-18-22-19(23-25-18)16-8-3-4-12-20-16/h3-5,7-9,12H,6,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCIDBHVMTQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

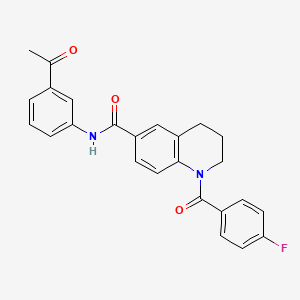

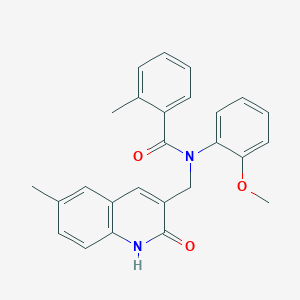
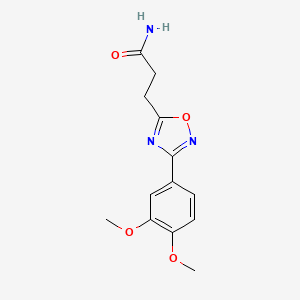
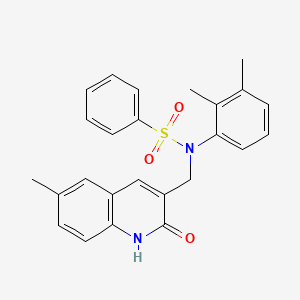



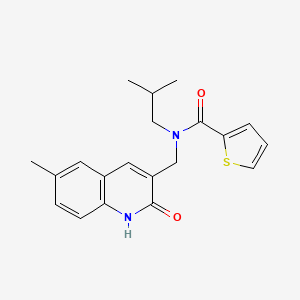
![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
